molecular formula C9H13NO3S B13643306 3-Phenoxypropane-1-sulfonamide

3-Phenoxypropane-1-sulfonamide

Cat. No.: B13643306
M. Wt: 215.27 g/mol
InChI Key: ZFJDQEQBEQPYJM-UHFFFAOYSA-N
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Description

3-Phenoxypropane-1-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide group attached to a phenoxypropane moiety. This compound is part of the sulfonamide family, which is known for its wide range of applications in pharmaceuticals, agrochemicals, and polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenoxypropane-1-sulfonamide typically involves the reaction of phenoxypropane with sulfonyl chloride in the presence of a base. The reaction proceeds through the nucleophilic attack of the amine group on the sulfonyl chloride, forming the sulfonamide bond . The general reaction can be represented as follows:

Phenoxypropane+Sulfonyl ChlorideThis compound\text{Phenoxypropane} + \text{Sulfonyl Chloride} \rightarrow \text{this compound} Phenoxypropane+Sulfonyl Chloride→this compound

Industrial Production Methods

In industrial settings, the production of sulfonamides, including this compound, often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Phenoxypropane-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Phenoxypropane-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenoxypropane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenoxypropane-1-sulfonamide is unique due to its specific structure, which combines a phenoxypropane moiety with a sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

Molecular Formula

C9H13NO3S

Molecular Weight

215.27 g/mol

IUPAC Name

3-phenoxypropane-1-sulfonamide

InChI

InChI=1S/C9H13NO3S/c10-14(11,12)8-4-7-13-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,10,11,12)

InChI Key

ZFJDQEQBEQPYJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCCS(=O)(=O)N

Origin of Product

United States

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